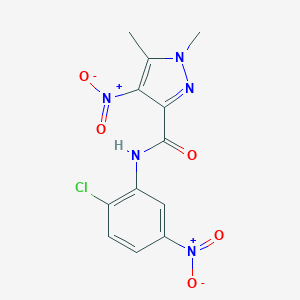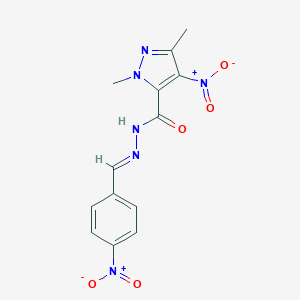![molecular formula C32H27F3N4O5 B445983 2-AMINO-4-{4-METHOXY-3-[(4-METHYL-2-NITROPHENOXY)METHYL]PHENYL}-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B445983.png)
2-AMINO-4-{4-METHOXY-3-[(4-METHYL-2-NITROPHENOXY)METHYL]PHENYL}-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-AMINO-4-{4-METHOXY-3-[(4-METHYL-2-NITROPHENOXY)METHYL]PHENYL}-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, nitro, methoxy, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-{4-METHOXY-3-[(4-METHYL-2-NITROPHENOXY)METHYL]PHENYL}-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hexahydroquinoline core, introduction of the trifluoromethyl group, and subsequent functionalization with the nitro, methoxy, and amino groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, reagents, and catalysts would be critical to ensure the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-AMINO-4-{4-METHOXY-3-[(4-METHYL-2-NITROPHENOXY)METHYL]PHENYL}-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance the reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the methoxy group could yield a variety of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-AMINO-4-{4-METHOXY-3-[(4-METHYL-2-NITROPHENOXY)METHYL]PHENYL}-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-AMINO-4-{4-METHOXY-3-[(4-METHYL-2-NITROPHENOXY)METHYL]PHENYL}-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-methyl-3-nitropyridine: Similar in structure but lacks the trifluoromethyl and methoxy groups.
4-(Trifluoromethyl)phenyl derivatives: Compounds with similar trifluoromethyl groups but different core structures.
Hexahydroquinoline derivatives: Compounds with similar hexahydroquinoline cores but different substituents.
Uniqueness
The uniqueness of 2-AMINO-4-{4-METHOXY-3-[(4-METHYL-2-NITROPHENOXY)METHYL]PHENYL}-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C32H27F3N4O5 |
|---|---|
Poids moléculaire |
604.6g/mol |
Nom IUPAC |
2-amino-4-[4-methoxy-3-[(4-methyl-2-nitrophenoxy)methyl]phenyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C32H27F3N4O5/c1-18-9-11-28(25(13-18)39(41)42)44-17-20-14-19(10-12-27(20)43-2)29-23(16-36)31(37)38(24-7-4-8-26(40)30(24)29)22-6-3-5-21(15-22)32(33,34)35/h3,5-6,9-15,29H,4,7-8,17,37H2,1-2H3 |
Clé InChI |
JGJWTBQUMOLBKK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC2=C(C=CC(=C2)C3C(=C(N(C4=C3C(=O)CCC4)C5=CC=CC(=C5)C(F)(F)F)N)C#N)OC)[N+](=O)[O-] |
SMILES canonique |
CC1=CC(=C(C=C1)OCC2=C(C=CC(=C2)C3C(=C(N(C4=C3C(=O)CCC4)C5=CC=CC(=C5)C(F)(F)F)N)C#N)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-tert-butylphenoxy)-N'-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}acetohydrazide](/img/structure/B445901.png)


![4-{[(4-CHLOROANILINO)CARBONYL]AMINO}-N-(3,4-DIMETHYL-5-ISOXAZOLYL)-1-BENZENESULFONAMIDE](/img/structure/B445905.png)
![3,4-dichloro-N'-[4-methoxy-3-(4-thiomorpholinylmethyl)benzylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B445908.png)

![N-{3-[N-(1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B445910.png)
![4-tert-butyl-N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]benzamide](/img/structure/B445911.png)
![2-[(4-Methylbenzoyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxamide](/img/structure/B445913.png)

![5-CHLORO-N'~1~-[(Z)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-METHOXYBENZOHYDRAZIDE](/img/structure/B445916.png)
![N-(3-{N-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-methylpropanamide](/img/structure/B445918.png)

